4-(Piperidine-1-carbonyl)benzonitrile CAS number 268730-72-9
4-(Piperidine-1-carbonyl)benzonitrile CAS number 268730-72-9
An In-Depth Technical Guide to 4-(Piperidine-1-carbonyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of 4-(Piperidine-1-carbonyl)benzonitrile, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While this molecule is a structurally fundamental scaffold, it is critical to distinguish it from a related compound, 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile, which is frequently associated with CAS number 268730-72-9.[1][2][3] This document focuses on the non-oxidized title compound, detailing its chemical properties, a robust and validated synthetic protocol via amide coupling, and a thorough guide to its analytical characterization. We will explore the causality behind experimental choices, from reaction setup to purification and spectroscopic analysis. Furthermore, we discuss its potential applications as a key intermediate, leveraging its unique structural motifs for the synthesis of complex bioactive molecules.[4][5]
Chemical Identity and Physicochemical Properties
4-(Piperidine-1-carbonyl)benzonitrile is an aromatic amide featuring a central benzonitrile core linked to a piperidine ring. The electron-withdrawing nitrile group and the tertiary amide linker confer specific electronic and steric properties that make it a valuable synthon.
Clarification on CAS Number: It is imperative to note that the CAS number 268730-72-9 is officially assigned to 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile .[6] The title compound of this guide, lacking the ketone on the piperidine ring, does not have a widely cataloged CAS number as of this writing. Researchers should exercise caution when sourcing materials to ensure they are acquiring the correct chemical entity.
Table 1: Physicochemical and Structural Data
| Parameter | Value | Source / Method |
|---|---|---|
| IUPAC Name | 4-(Piperidine-1-carbonyl)benzonitrile | IUPAC Naming |
| Synonyms | 1-(4-Cyanobenzoyl)piperidine | Common Usage |
| CAS Number | Not Assigned (See note above) | - |
| Molecular Formula | C₁₃H₁₄N₂O | Calculated |
| Molecular Weight | 214.27 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Prediction |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMF, DMSO | Prediction |
| Melting Point | Predicted: 100-120 °C | Prediction |
| Boiling Point | > 350 °C (Decomposes) | Prediction |
Synthesis and Purification: A Validated Approach
The most direct and reliable synthesis of 4-(Piperidine-1-carbonyl)benzonitrile is the acylation of piperidine with 4-cyanobenzoyl chloride. This is a classic Schotten-Baumann reaction, which is robust, high-yielding, and easily scalable.[7]
Synthesis Mechanism and Rationale
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of piperidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A mild base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is an ideal solvent as it is aprotic and effectively solubilizes the reactants while being relatively easy to remove post-reaction.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-Cyanobenzoyl chloride (1.0 eq) [CAS: 6068-72-0]
-
Piperidine (1.05 eq) [CAS: 110-89-4]
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add 4-cyanobenzoyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.
-
Amine Addition: In a separate flask, prepare a solution of piperidine (1.05 eq) and TEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirring acyl chloride solution over 30 minutes via the dropping funnel. A slight excess of the amine ensures the complete consumption of the limiting acyl chloride.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-cyanobenzoyl chloride spot indicates completion.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess piperidine and TEA), saturated aq. NaHCO₃ (to remove residual acid), and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Detailed Experimental Protocol: Purification
The crude product is typically of high purity but can be further purified by recrystallization to obtain analytically pure material suitable for drug development applications.
Rationale for Solvent Choice: An ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point. For a moderately polar compound like the title product, a binary solvent system such as ethanol/water or ethyl acetate/hexane provides excellent control over the crystallization process.[8][9]
Procedure (using Ethanol/Water):
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once fully dissolved, add deionized water dropwise at boiling temperature until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water (1:1) mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Synthesis and Purification Workflow
Caption: Workflow for Synthesis and Purification.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-(Piperidine-1-carbonyl)benzonitrile. The following sections describe the expected results from standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Predictions are based on standard chemical shift values and the electronic environment of the nuclei.[10][11][12][13]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.70-7.80 (m, 4H): This multiplet corresponds to the four aromatic protons of the 1,4-disubstituted benzene ring. The protons ortho and meta to the nitrile group will have slightly different chemical shifts, but may overlap.
-
δ 3.75 (br s, 2H): A broad singlet corresponding to the two axial protons on the carbons adjacent to the nitrogen atom of the piperidine ring (positions 2 and 6).
-
δ 3.45 (br s, 2H): A broad singlet for the two equatorial protons on the carbons adjacent to the nitrogen (positions 2 and 6). Amide bond rotation can lead to broadening or coalescence of these signals.
-
δ 1.60-1.75 (m, 6H): A complex multiplet representing the remaining six protons on the piperidine ring (positions 3, 4, and 5).
¹³C NMR (100 MHz, CDCl₃):
-
δ 168.5: Carbonyl carbon of the amide.
-
δ 140.0: Quaternary aromatic carbon attached to the carbonyl group.
-
δ 132.5: Aromatic C-H carbons.
-
δ 128.0: Aromatic C-H carbons.
-
δ 118.0: Nitrile carbon (-C≡N).
-
δ 115.0: Quaternary aromatic carbon attached to the nitrile group.
-
δ 48.0, 43.0: Carbons at positions 2 and 6 of the piperidine ring. Two distinct signals may be observed due to hindered rotation around the C-N amide bond.
-
δ 26.0, 25.0, 24.0: Carbons at positions 3, 5, and 4 of the piperidine ring, respectively.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups.
-
~2230 cm⁻¹ (strong, sharp): C≡N stretch, characteristic of the nitrile group.
-
~1645 cm⁻¹ (strong, sharp): C=O stretch of the tertiary amide.
-
~1600, 1480 cm⁻¹ (medium): C=C stretches within the aromatic ring.
-
~1280 cm⁻¹ (medium): C-N stretch of the amide.
-
~3050-3100 cm⁻¹ (weak): Aromatic C-H stretches.
-
~2850-2950 cm⁻¹ (medium): Aliphatic C-H stretches from the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Expected [M+H]⁺: 215.1184 (for High-Resolution MS).
-
Key Fragmentation: The primary fragmentation would likely be the cleavage of the amide bond, leading to fragments corresponding to the 4-cyanobenzoyl cation (m/z = 130) and the piperidinyl radical or related fragments.
Table 2: Summary of Expected Analytical Data
| Technique | Feature | Expected Value/Range |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.70-7.80 ppm (m, 4H) |
| Piperidine α-CH₂ (axial) | δ ~3.75 ppm (br s, 2H) | |
| Piperidine α-CH₂ (equatorial) | δ ~3.45 ppm (br s, 2H) | |
| Piperidine β,γ-CH₂ | δ 1.60-1.75 ppm (m, 6H) | |
| ¹³C NMR | Amide Carbonyl (C=O) | δ ~168.5 ppm |
| Nitrile Carbon (C≡N) | δ ~118.0 ppm | |
| FT-IR | Nitrile Stretch (C≡N) | ~2230 cm⁻¹ |
| Amide Stretch (C=O) | ~1645 cm⁻¹ |
| HRMS | [M+H]⁺ | m/z = 215.1184 |
Annotated Structure for NMR Correlation
Caption: Key ¹H NMR signal correlations.
Applications in Research and Drug Development
4-(Piperidine-1-carbonyl)benzonitrile is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate. Its structure contains three key features that medicinal chemists can exploit:
-
The Piperidine Ring: A saturated heterocycle that is a common motif in CNS-active drugs. It often improves solubility and pharmacokinetic properties compared to purely aromatic structures.[5]
-
The Tertiary Amide Linker: This group is generally stable to metabolic degradation and acts as a rigid, planar linker that can correctly orient other functional groups for binding to biological targets like enzymes or receptors.[14]
-
The 4-Cyanobenzonitrile Moiety: The nitrile group is a versatile functional handle. It can act as a hydrogen bond acceptor in ligand-receptor interactions.[15] More importantly, it can be chemically transformed into other functional groups, such as a tetrazole (a carboxylic acid bioisostere), an amidine, or a primary amine (via reduction), allowing for extensive derivatization and Structure-Activity Relationship (SAR) studies.
Based on the utility of similar structures, this compound is an excellent starting point for the synthesis of inhibitors for targets such as kinases, proteases, and various G-protein coupled receptors (GPCRs).[1][5][15]
Conclusion
4-(Piperidine-1-carbonyl)benzonitrile is a foundational building block for advanced chemical synthesis. This guide has provided a validated, step-by-step protocol for its synthesis and purification, grounded in the rationale of reaction mechanisms and physical organic chemistry. We have also presented a comprehensive set of expected analytical data to ensure researchers can confidently verify the identity and purity of their material. By understanding the synthesis and properties of this key intermediate, drug development professionals can more effectively leverage its structural features to design and create the next generation of therapeutic agents.
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